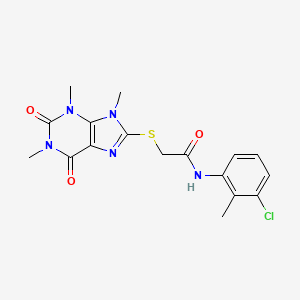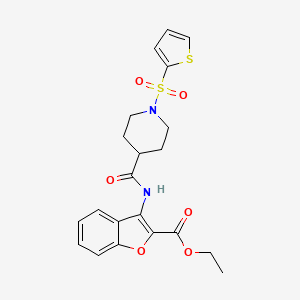![molecular formula C22H21N3O7S B2759587 dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886939-77-1](/img/structure/B2759587.png)
dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of ADC linker, which can be used for the synthesis of antibody-drug conjugates (ADCs) . It is also known as SPDMB .
Synthesis Analysis
The compound has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was developed as an anti-tuberculosis therapeutic compound .Chemical Reactions Analysis
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Aplicaciones Científicas De Investigación
- Imidazole derivatives, including the compound , have demonstrated antibacterial and antimycobacterial properties . Researchers have synthesized similar imidazole-containing compounds and evaluated their efficacy against Mycobacterium tuberculosis strains . Investigating this compound’s potential in combating bacterial infections could be valuable.
- Imidazole-based molecules often exhibit anti-inflammatory effects. Researchers have explored their ability to modulate inflammatory pathways and mitigate inflammation-related diseases . Investigating the anti-inflammatory properties of our compound could yield insights for drug development.
- Imidazole derivatives have been investigated for their antitumor and anticancer activities. These compounds may interfere with cancer cell growth, metastasis, and angiogenesis . Our compound’s structure suggests potential in this area, warranting further investigation.
- Some imidazole-containing compounds show promise in managing diabetes. They may influence glucose metabolism, insulin sensitivity, or pancreatic function . Evaluating our compound’s impact on diabetes-related pathways could be worthwhile.
- Imidazole derivatives often possess antioxidant properties, protecting cells from oxidative stress. These compounds may scavenge free radicals and prevent cellular damage . Investigating our compound’s antioxidant potential could be enlightening.
- Imidazole-based molecules have been explored as potential antiviral agents. They may inhibit viral replication or entry into host cells . Assessing our compound’s antiviral activity against specific viruses could be valuable.
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Potential
Antitumor and Anticancer Properties
Antidiabetic Effects
Antioxidant and Cytoprotective Activity
Antiviral Applications
Mecanismo De Acción
Target of Action
It has been found to increase monoclonal antibody production in recombinant chinese hamster ovary cells . This suggests that it may interact with cellular machinery involved in protein synthesis and modification.
Mode of Action
The compound appears to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This indicates that it may modulate energy metabolism and nutrient uptake in cells. Additionally, it suppresses the galactosylation on a monoclonal antibody , suggesting it may also influence post-translational modifications of proteins.
Biochemical Pathways
Given its observed effects on glucose uptake, atp levels, and protein galactosylation , it likely impacts pathways related to energy metabolism, nutrient transport, and protein modification.
Result of Action
The compound has been found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . It also suppresses the galactosylation on a monoclonal antibody , which is a critical quality attribute of therapeutic monoclonal antibodies.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-31-21(29)18-14-8-9-24(22(30)32-2)11-15(14)33-20(18)23-19(28)12-4-3-5-13(10-12)25-16(26)6-7-17(25)27/h3-5,10H,6-9,11H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIPDVCKHITERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride](/img/structure/B2759506.png)
![2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan](/img/structure/B2759507.png)
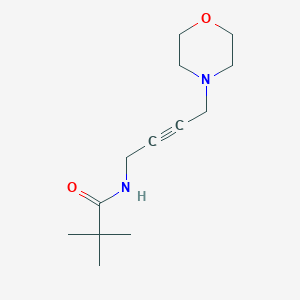
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide](/img/structure/B2759511.png)
![2-(4-ethylpiperazin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2759513.png)
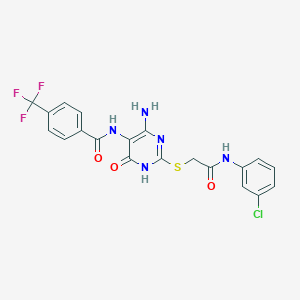
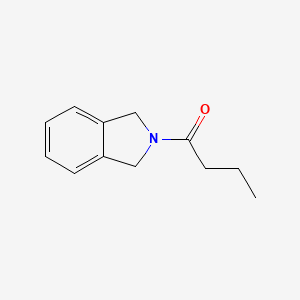
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2759518.png)
![6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B2759519.png)
